5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PPM or Pyrrolopyrimidine Melanoma drug, is a small molecule inhibitor that has shown promising results in the treatment of melanoma. This compound has been extensively studied in scientific research for its potential therapeutic benefits.
Mechanism of Action
5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of the protein BRAF, which is a key component of the MAPK signaling pathway. This pathway is commonly dysregulated in melanoma, leading to uncontrolled cell growth and proliferation. By inhibiting BRAF, this compound can effectively block this pathway and prevent the growth of melanoma cells.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the growth of melanoma cells in vitro and in vivo. Additionally, studies have shown that this compound can induce apoptosis, or programmed cell death, in melanoma cells. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One advantage of 5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its specificity for BRAF, which makes it a potent inhibitor of melanoma cell growth. However, one limitation is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
For 5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione research include investigating its potential use in combination with other therapies, such as immunotherapy or chemotherapy, to enhance its effectiveness. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, studies are needed to investigate the potential use of this compound in other types of cancer, as well as its potential use in other diseases.
Synthesis Methods
5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a variety of methods, including the reaction of 2,4,6-trioxo-1,3-dihydropyrimidine with a substituted pyrrole in the presence of an acid catalyst. Other methods involve the reaction of an aldehyde with a pyrrole and a malononitrile derivative, followed by cyclization to form the pyrrolopyrimidine core.
Scientific Research Applications
5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic benefits in melanoma, as it inhibits the activity of the protein BRAF, which is commonly mutated in melanoma patients. Studies have shown that this compound can effectively inhibit the growth of melanoma cells in vitro and in vivo.
properties
IUPAC Name |
5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-13-12(14(20)17-15(21)16-13)9-11-7-4-8-18(11)10-5-2-1-3-6-10/h1-9H,(H2,16,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSYQDPHMQTLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367684 |
Source
|
Record name | STK177922 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6409-80-9 |
Source
|
Record name | STK177922 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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